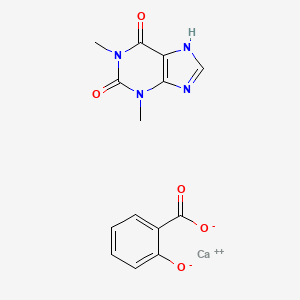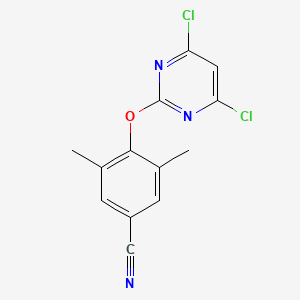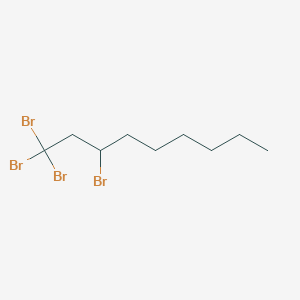
1,1,1,3-Tetrabromononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrabromononane is an organic compound with the molecular formula C9H16Br4 It is a brominated alkane, characterized by the presence of four bromine atoms attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrabromononane can be synthesized through the bromination of nonane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrabromononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are employed.
Major Products
Substitution: Products include various substituted nonanes depending on the nucleophile used.
Reduction: Products include partially or fully de-brominated nonanes.
Elimination: Products include alkenes such as 1,1,3-tribromononene.
Scientific Research Applications
1,1,1,3-Tetrabromononane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as a brominated flame retardant.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3-tetrabromononane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetrabromopropane: Another brominated alkane with similar properties but a shorter carbon chain.
1,1,1,2-Tetrabromoethane: A brominated compound with different reactivity due to the presence of only two carbon atoms.
1,1,1,3,3-Pentabromopropane: A compound with an additional bromine atom, leading to different chemical behavior.
Uniqueness
1,1,1,3-Tetrabromononane is unique due to its specific bromination pattern and the length of its carbon chain. This combination of features gives it distinct chemical properties and reactivity compared to other brominated alkanes.
Properties
CAS No. |
1070-25-3 |
|---|---|
Molecular Formula |
C9H16Br4 |
Molecular Weight |
443.84 g/mol |
IUPAC Name |
1,1,1,3-tetrabromononane |
InChI |
InChI=1S/C9H16Br4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 |
InChI Key |
SJFNJMCYFVSADL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(Br)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


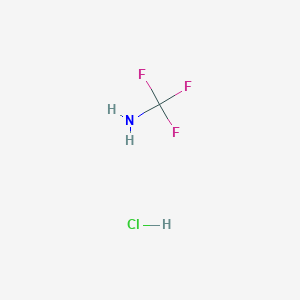
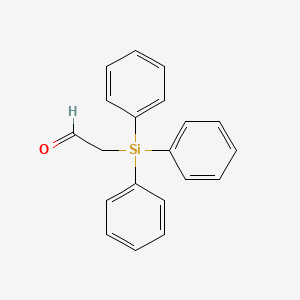
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
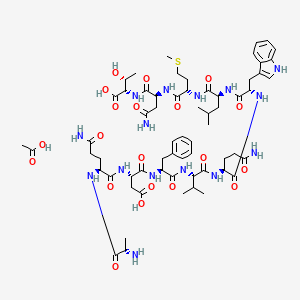
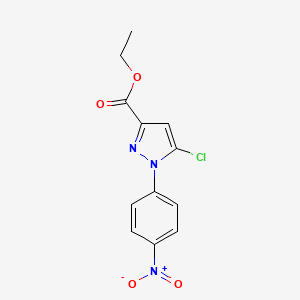
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
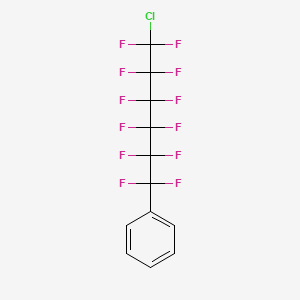
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
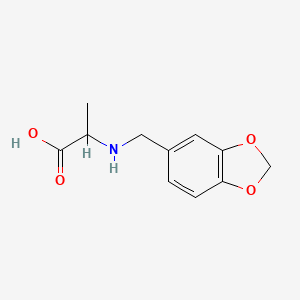
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
